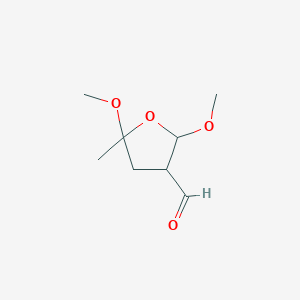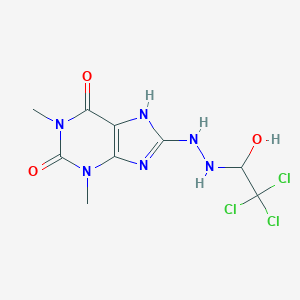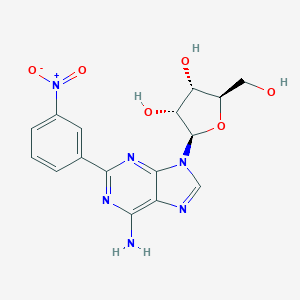
2-(m-Nitrophenyl)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(m-Nitrophenyl)adenosine (2-NPA) is a purine nucleoside analog that has been widely used in biochemical and pharmacological research. It is a potent and selective inhibitor of adenosine deaminase (ADA), an enzyme that catalyzes the conversion of adenosine to inosine. 2-NPA has been used to study the role of ADA in the regulation of purine metabolism and in the development of immune responses.
Wirkmechanismus
The mechanism of action of 2-(m-Nitrophenyl)adenosine involves its inhibition of adenosine deaminase. By binding to the active site of the enzyme, 2-(m-Nitrophenyl)adenosine prevents the conversion of adenosine to inosine, leading to an accumulation of adenosine in the cell. This accumulation of adenosine can have a variety of effects on cellular processes, including the regulation of immune responses and the modulation of purine metabolism.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(m-Nitrophenyl)adenosine are largely related to its inhibition of adenosine deaminase. By preventing the conversion of adenosine to inosine, 2-(m-Nitrophenyl)adenosine can lead to an accumulation of adenosine in the cell. This accumulation of adenosine can have a variety of effects on cellular processes, including the modulation of immune responses and the regulation of purine metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(m-Nitrophenyl)adenosine in lab experiments is its potency and selectivity as an ADA inhibitor. This allows researchers to study the effects of ADA inhibition on cellular processes with a high degree of specificity. However, one limitation of using 2-(m-Nitrophenyl)adenosine is its potential toxicity at high concentrations. Careful dosing and monitoring of cell viability is necessary when using 2-(m-Nitrophenyl)adenosine in lab experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-(m-Nitrophenyl)adenosine. One area of interest is the development of more potent and selective ADA inhibitors for use in the treatment of autoimmune diseases and cancer. Another area of interest is the study of the effects of ADA inhibition on the development of immune responses and the regulation of purine metabolism in various disease states. Finally, the use of 2-(m-Nitrophenyl)adenosine in combination with other drugs or therapies may provide new insights into the treatment of a variety of diseases.
Synthesemethoden
The synthesis of 2-(m-Nitrophenyl)adenosine involves the reaction of 2-amino-6-chloropurine with m-nitrophenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with adenosine deaminase to yield 2-(m-Nitrophenyl)adenosine.
Wissenschaftliche Forschungsanwendungen
2-(m-Nitrophenyl)adenosine has been used extensively in scientific research to study the role of ADA in various biological processes. It has been used to investigate the effects of ADA deficiency on the immune system, as well as to study the regulation of purine metabolism in cancer cells. 2-(m-Nitrophenyl)adenosine has also been used as a tool to study the effects of ADA inhibitors on the development of autoimmune diseases.
Eigenschaften
CAS-Nummer |
109875-47-0 |
|---|---|
Produktname |
2-(m-Nitrophenyl)adenosine |
Molekularformel |
C16H16N6O6 |
Molekulargewicht |
388.33 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[6-amino-2-(3-nitrophenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H16N6O6/c17-13-10-15(20-14(19-13)7-2-1-3-8(4-7)22(26)27)21(6-18-10)16-12(25)11(24)9(5-23)28-16/h1-4,6,9,11-12,16,23-25H,5H2,(H2,17,19,20)/t9-,11-,12-,16-/m1/s1 |
InChI-Schlüssel |
ACAOMVAOUMITTJ-UBEDBUPSSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Andere CAS-Nummern |
109875-47-0 |
Synonyme |
2-(META-NITROPHENYL)-ADENOSINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



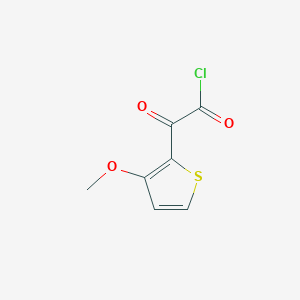
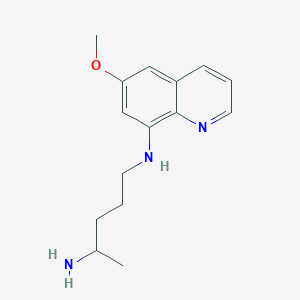
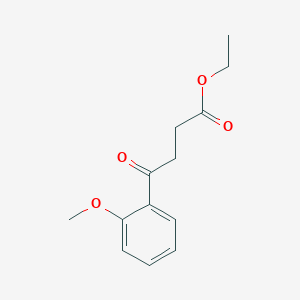
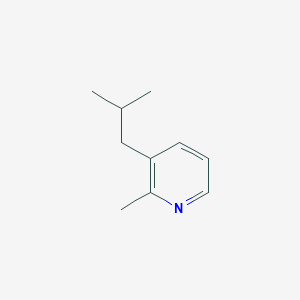
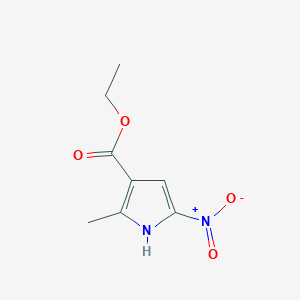
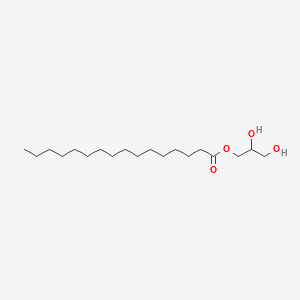
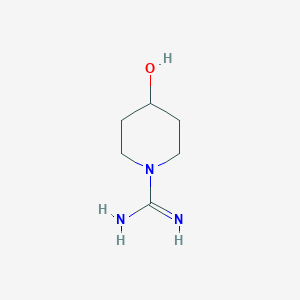
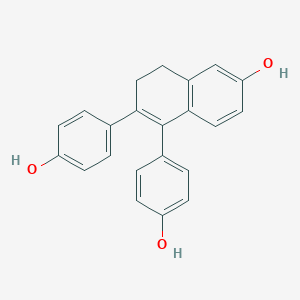
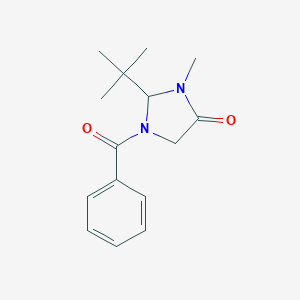
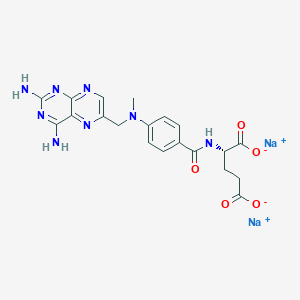
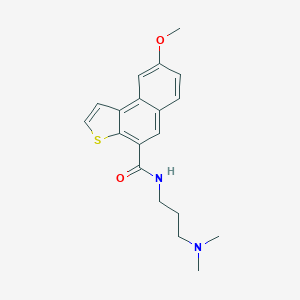
![N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline](/img/structure/B12210.png)
